molecular formula C8H16N2O B053480 trans-4-(Aminomethyl)cyclohexanecarboxamide CAS No. 122280-00-6

trans-4-(Aminomethyl)cyclohexanecarboxamide

Cat. No.: B053480
CAS No.: 122280-00-6
M. Wt: 156.23 g/mol
InChI Key: RSILLSRLAWUTAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(aminomethyl)Cyclohexanecarboxamide is an organic compound with the molecular formula C8H16N2O. It is a derivative of cyclohexane, featuring an aminomethyl group and a carboxamide group attached to the cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aminomethyl)Cyclohexanecarboxamide typically involves the conversion of 4-(hydroxymethyl)cyclohexane-1-carboxylate to a primary amine precursor, followed by further reactions to form the desired compound . The reaction conditions often include the use of reducing agents and catalysts to facilitate the conversion.

Industrial Production Methods

Industrial production methods for 4-(aminomethyl)Cyclohexanecarboxamide may involve large-scale chemical processes that ensure high yield and purity. These methods often utilize optimized reaction conditions, including temperature control, pressure regulation, and the use of specific solvents and reagents to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(aminomethyl)Cyclohexanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives. Substitution reactions can lead to a variety of substituted cyclohexanecarboxamide compounds .

Scientific Research Applications

4-(aminomethyl)Cyclohexanecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research explores its potential therapeutic applications, such as its role in drug development for various medical conditions.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(aminomethyl)Cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. It may act on enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(aminomethyl)Cyclohexanecarboxamide include:

Uniqueness

4-(aminomethyl)Cyclohexanecarboxamide is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities.

Properties

IUPAC Name

4-(aminomethyl)cyclohexane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c9-5-6-1-3-7(4-2-6)8(10)11/h6-7H,1-5,9H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSILLSRLAWUTAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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